molecular formula C5H9ClO3 B1348108 (S)-methyl-4-chloro-3-hydroxybutyrate CAS No. 86728-93-0

(S)-methyl-4-chloro-3-hydroxybutyrate

Cat. No. B1348108
CAS RN: 86728-93-0
M. Wt: 152.57 g/mol
InChI Key: WMRINGSAVOPXTE-BYPYZUCNSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, its reactivity, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Biocatalytic Production and Chemical Synthesis

  • Biocatalytic Production : (S)-4-Chloro-3-hydroxybutyrate (CHB) is utilized in biocatalytic processes for synthesizing biologically and pharmacologically significant compounds. The use of Rhizobium sp. DS-S-51 in microbial resolution processes has shown promising results in producing high optical purity (S)-CHB (Nakagawa et al., 2008). Similarly, Enterobacter sp. DS-S-75 has been effective in generating both methyl (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-γ-butyrolactone (Suzuki et al., 1999).

  • Chemical Synthesis Applications : The synthesis of (S)-4-bromo-3-hydroxybutyrate, a structurally related compound to (S)-4-chloro-3-hydroxybutyrate, demonstrates its importance in industrial production, particularly as an intermediate for statin compounds. This involves the use of E. coli transformants for enzymatic production (Asako et al., 2009).

Analytical and Catalytic Techniques

  • Electrochemical Sensing : A study on the amperometric assay of 3-hydroxybutyrate, closely related to (S)-methyl-4-chloro-3-hydroxybutyrate, highlights its potential in developing electrochemical sensors for direct measurement in biological samples (Batchelor et al., 1989).

  • )-methyl-4-chloro-3-hydroxybutyrate derivatives. Acidic functionalized ionic liquids have been shown to be effective catalysts for such reactions, offering insights into the conversion mechanisms and kinetics of these processes (Song et al., 2016).

Biological and Biomedical Applications

  • Metabolite and Signal Molecule in Living Organisms : 3-Hydroxybutyrate, a related metabolite to (S)-methyl-4-chloro-3-hydroxybutyrate, plays a critical role in various organisms. It acts as an energy source, a substrate for polymer synthesis, and a regulatory molecule influencing gene expression and metabolic processes (Mierziak et al., 2021).

  • Tissue Engineering Materials : The application of polyhydroxyalkanoates, polymers related to 3-hydroxybutyrate, in tissue engineering underscores the potential biomedical applications of (S)-methyl-4-chloro-3-hydroxybutyrate. These materials are used in developing medical devices and tissue engineering products due to their biodegradability and thermoprocessability (Chen & Wu, 2005).

Industrial and Environmental Impact

  • Bioplastics and Biodegradable Materials : Studies on the production of copolyesters of 3-hydroxybutyrate and 4-hydroxybutyrate by Alcaligenes eutrophus reveal the potential of (S)-methyl-4-chloro-3-hydroxybutyrate derivatives in the creation of biodegradable materials. This research contributes to developing sustainable materials for various applications (Kunioka et al., 1989).

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Safety And Hazards

This involves understanding the toxicity, environmental impact, handling precautions, and disposal methods of the compound .

Future Directions

This involves studying the current state of research on the compound and identifying potential areas for future research .

properties

IUPAC Name

methyl (3S)-4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRINGSAVOPXTE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363764
Record name Methyl (3S)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl-4-chloro-3-hydroxybutyrate

CAS RN

86728-93-0
Record name Methyl (3S)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Suzuki, H Idogaki, N Kasai - Tetrahedron: Asymmetry, 1996 - Elsevier
A novel procedure for the generation of optically active ethyl 4-chloro-3-hydroxybutyrate using bacterial cells was developed. Ethyl (S)-4-chloro-3-hydroxybutyrate was prepared by …
Number of citations: 25 www.sciencedirect.com
GH Lee, Y Wang, K Tanaka, F Toda - Chemistry Letters, 1988 - journal.csj.jp
In order to clarify the reason for high chiral recognition ability of optically active 10,10′-dihydroxy-9,9′-biphenanthryl to guest compounds, X-ray crystal structural study of the title …
Number of citations: 13 www.journal.csj.jp

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